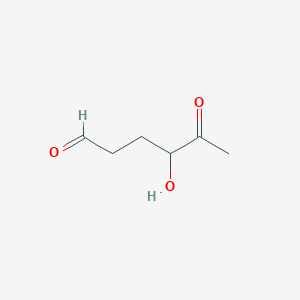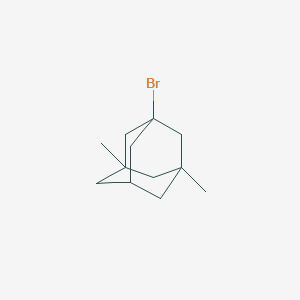
1-Bromo-3,5-dimethyladamantane
概要
説明
1-Bromo-3,5-dimethyladamantane is an organic compound with the molecular formula C12H19Br and a molecular weight of 243.18 . It is a clear colorless oil and is useful in organic synthesis .
Synthesis Analysis
1-Bromo-3,5-dimethyladamantane can be synthesized by heating 1,3-dimethyl adamantane and HBr in AcOH for 12 hours at 50-55° C . It has been used in the one-pot synthesis of 1,3-dicarbonyl adamantanes . It was also used in the synthesis of 3,5-dimethyladamantan-1-ol .Molecular Structure Analysis
The molecular structure of 1-Bromo-3,5-dimethyladamantane is represented by the InChI string1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3 . Chemical Reactions Analysis
1-Bromo-3,5-dimethyladamantane has been used in the synthesis of memantine hydrochloride by direct amination with thiourea . It has also been used in the amidation process catalyzed with manganese compounds and complexes .Physical And Chemical Properties Analysis
1-Bromo-3,5-dimethyladamantane is a liquid at 20°C . It has a refractive index of 1.52 , a boiling point of 201°C , and a density of 1.224 g/mL at 25°C .科学的研究の応用
Synthesis of 1,3-Dicarbonyl Adamantanes
1-Bromo-3,5-dimethyladamantane is utilized in the one-pot synthesis of 1,3-dicarbonyl adamantanes. This process is significant in organic chemistry due to the unique structure and stability provided by the adamantane framework .
Synthesis of 3,5-Dimethyladamantan-1-ol
This compound serves as a precursor in the synthesis of 3,5-dimethyladamantan-1-ol, which can be further modified for various chemical applications .
Pharmaceutical Synthesis
It acts as an intermediate in pharmaceutical synthesis, particularly in the development of memantine, which is used in the treatment of Alzheimer’s disease .
Memantine Hydrochloride Production
The compound is involved in a concise two-step method for preparing memantine hydrochloride, starting from either 1,3-dimethyladamantane or 1-bromo-3,5-dimethyladamantane .
Amidation Reactions
1-Bromo-3,5-dimethyladamantane undergoes amidation catalyzed with manganese compounds and complexes. This reaction is crucial for creating a variety of amide compounds used in different chemical industries .
Safety and Hazards
The safety data sheet for 1-Bromo-3,5-dimethyladamantane indicates that it poses no health hazard and would offer no hazard beyond that of ordinary combustible materials . It is recommended to avoid breathing vapors, mist, or gas and to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .
特性
IUPAC Name |
1-bromo-3,5-dimethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCXLVDIVQWYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916495 | |
| Record name | 1-Bromo-3,5-dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-dimethyladamantane | |
CAS RN |
941-37-7 | |
| Record name | 1-Bromo-3,5-dimethyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3,5-dimethyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 941-37-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-3,5-dimethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00916495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3,5-dimethyltricyclo[3.3.1.13,7]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BROMO-3,5-DIMETHYLADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE68KQ68T1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Bromo-3,5-dimethyladamantane in pharmaceutical chemistry?
A1: 1-Bromo-3,5-dimethyladamantane is a crucial starting material in the synthesis of Memantine hydrochloride [, , ]. The compound's structure, particularly the bromine atom at the 1-position, allows for various chemical transformations, making it a versatile precursor for Memantine and potentially other pharmaceutical compounds.
Q2: What are the recent advancements in synthesizing Memantine hydrochloride from 1-Bromo-3,5-dimethyladamantane?
A2: Researchers have explored more efficient and cost-effective methods for synthesizing Memantine hydrochloride from 1-Bromo-3,5-dimethyladamantane. One approach involves direct amination using either thiourea [] or urea []. These methods offer advantages over traditional multi-step syntheses, including reduced reaction times, higher yields, and simplified procedures, making them potentially more suitable for large-scale production.
Q3: Can you elaborate on the direct amination method using thiourea and its advantages?
A3: Direct amination of 1-Bromo-3,5-dimethyladamantane with thiourea involves reacting the compound with thiourea in the presence of propylene glycol (PG) and hydrochloric acid (HCl) []. This method has been optimized for temperature, reaction time, and molar ratios of reactants to achieve high yields (up to 83.11%) of Memantine hydrochloride. The obtained product was characterized by IR, MS, and H-NMR spectroscopy, confirming its purity and identity []. This one-pot synthesis offers a simpler, safer, and more economical alternative to conventional methods.
Q4: What other synthetic routes utilize 1-Bromo-3,5-dimethyladamantane as a starting material?
A4: Beyond direct amination, 1-Bromo-3,5-dimethyladamantane can be used to synthesize 1-acetamido-3,5-dimethyladamantane []. This method employs manganese-containing catalysts, such as MnCl2, MnBr2, and Mn(acac)3, and operates at moderate temperatures (120-130°C) []. This reaction pathway highlights the versatility of 1-Bromo-3,5-dimethyladamantane in accessing diverse adamantane derivatives, which are valuable building blocks in medicinal chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

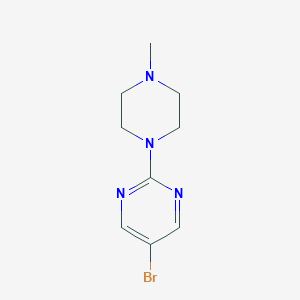
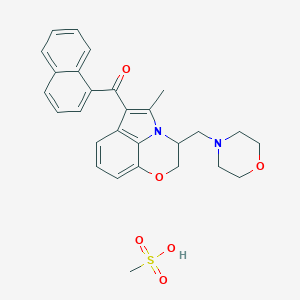


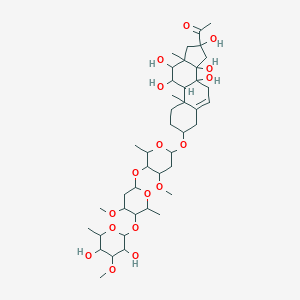

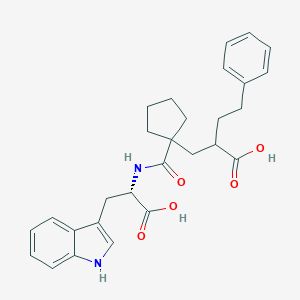


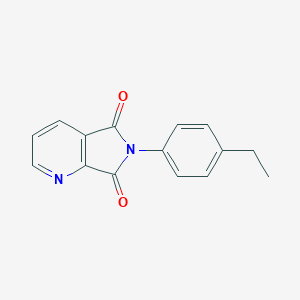
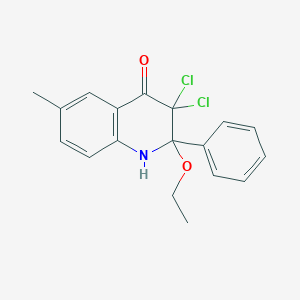
![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)

